![molecular formula C4H3BrN2O2 B2989962 3-Bromo-1h-pyrazole-4-carboxylic acid CAS No. 1502986-45-9](/img/structure/B2989962.png)
3-Bromo-1h-pyrazole-4-carboxylic acid
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Overview
Description
3-Bromo-1H-pyrazole-4-carboxylic acid is a chemical compound with the CAS Number: 1502986-45-9 . It has a molecular weight of 190.98 . It is a solid in its physical form .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of 3-Bromo-1H-pyrazole-4-carboxylic acid consists of a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity .Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
3-Bromo-1H-pyrazole-4-carboxylic acid is a solid in its physical form . It has a molecular weight of 190.98 .Scientific Research Applications
Synthesis and Chemical Reactions
3-Bromo-1H-pyrazole-4-carboxylic acid and its derivatives play a crucial role in the synthesis of complex molecules, demonstrating the versatility of pyrazole compounds in organic synthesis. For instance, the functionalization reactions of pyrazole compounds have been extensively studied, revealing pathways to various carboxamides and imidazo[4,5-b] pyridine derivatives through reactions with amines and diamines under different conditions, showcasing the compound's utility in creating structurally diverse molecules (Yıldırım et al., 2005). Similarly, the reaction mechanisms of pyrazole-3-carboxylic acid with different binucleophiles have been explored, leading to a variety of carboxamides and carboxylates, further emphasizing the compound's significance in synthetic organic chemistry (Yıldırım et al., 2005).
Materials Science and Nonlinear Optical Properties
In materials science, pyrazole derivatives have been investigated for their optical properties. N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, including those with carboxylic acid groups, have been synthesized and characterized, showing significant nonlinearity in optical responses. These compounds are highlighted as potential candidates for optical limiting applications, demonstrating the application of 3-bromo-1H-pyrazole-4-carboxylic acid derivatives in developing new materials with desirable optical characteristics (Chandrakantha et al., 2013).
Mechanism of Action
Target of Action
Pyrazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Pyrazole derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some pyrazole derivatives inhibit the oxidation of certain carcinogens .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Pyrazole derivatives are known to have a wide range of biological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Future Directions
While specific future directions for 3-Bromo-1h-pyrazole-4-carboxylic acid are not mentioned in the search results, pyrazoles in general have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . This suggests that there could be potential for further exploration and application of this compound in these areas.
properties
IUPAC Name |
5-bromo-1H-pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O2/c5-3-2(4(8)9)1-6-7-3/h1H,(H,6,7)(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJDGXYKNCHMPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1h-pyrazole-4-carboxylic acid |
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